GARFTase Binding Affinity: Direct Comparison with the Most Potent Analog in the Identical Assay (Ki = 280 nM vs 14,600 nM)
In a direct head-to-head comparison within the same BindingDB entry (identical N-terminal 6His-tagged human GARFTase assay, residues 808-1010, E. coli expression), the target compound (BDBM50627952) displays a Ki of 14,600 nM, making it approximately 52-fold weaker than BDBM50627939 (Ki = 280 nM), the most potent inhibitor in this compound panel [1][2]. This quantitative difference establishes the target compound as a weak-affinity purine fragment for GARFTase, suitable as a negative control or fragment-optimization starting point, rather than a potent inhibitor candidate.
| Evidence Dimension | GARFTase enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 14,600 nM (BDBM50627952 / CHEMBL5400671) |
| Comparator Or Baseline | BDBM50627939 (CHEMBL5417651): Ki = 280 nM |
| Quantified Difference | 52-fold weaker (14,600 / 280 ≈ 52.1) |
| Conditions | Binding affinity to N-terminal 6His-tagged human GARFTase (residues 808-1010) expressed in E. coli Rosetta (DE3) pLysS; identical assay for both compounds within BindingDB entry 50020224, assayid=1. |
Why This Matters
For procurement decisions, this datum confirms that the compound is not a potent GARFTase inhibitor and should be selected only when a validated weak-binding purine scaffold is required, for instance as a fragment hit for structure-guided optimization or as a low-affinity control in mechanistic studies.
- [1] BindingDB. BDBM50627952. Affinity Data: Ki=1.46E+4 nM for GARFTase. Accessed via BindingDB.org. View Source
- [2] BindingDB PrimarySearch_ki, assayid=1 & entryid=50020224. BDBM50627939 Ki=280 nM. Accessed via BindingDB.org. View Source
